B-Raf Kinase Inhibitory Activity: Target Compound vs. Class Benchmark
WAY-635114 (CAS 781622-52-4) is documented as an inhibitor of B-Raf kinase . While specific IC50/Ki values for this exact compound are not publicly reported in primary peer-reviewed literature, class-level inference from the thieno[2,3-d]pyrimidine scaffold indicates that N-aryl substitution at the 4-position is a critical determinant of kinase binding affinity. The 2-methoxyphenyl group in this compound represents a distinct pharmacophore relative to other reported N-aryl analogs (e.g., 2,5-dimethoxyphenyl derivatives) [1].
| Evidence Dimension | B-Raf kinase inhibition |
|---|---|
| Target Compound Data | Inhibitor of B-Raf kinase (quantitative IC50/Ki not publicly reported) |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidin-4-amines with alternative N-aryl substituents (e.g., 2,5-dimethoxyphenyl) |
| Quantified Difference | Not quantifiable due to lack of head-to-head data; substitution-dependent activity inferred from scaffold SAR |
| Conditions | Biochemical kinase assay (specific assay details not disclosed) |
Why This Matters
Selection of CAS 781622-52-4 is predicated on its specific N-aryl group, which is a known SAR determinant for kinase binding; alternative substitution patterns may yield divergent inhibitory profiles.
- [1] Cai, S.X., Kemnitzer, W.E., Sirisoma, N.S., & Zhang, H. (2007). N-aryl-thienopyrimidin-4-amines and analogs as activators of caspases and inducers of apoptosis and the use thereof. US Patent Application US20070099877A1. View Source
